Crystal Structure Confirmation: Definitive Stereochemistry of Nemorensine
The absolute stereochemistry of Nemorensine was definitively established through single-crystal X-ray analysis of its necic acid component, (+)-nemorensic acid, which was synthesized from (R)-(+)-β-citronellol. This analysis corrected earlier structural misassignments. In contrast, the stereochemistry of comparators like bulgarsenine and retroisosenine, also isolated from the same plant source, remains inferred from NMR and chemical transformations without this level of direct, unambiguous, atomic-level confirmation [1].
| Evidence Dimension | Structural Elucidation Rigor |
|---|---|
| Target Compound Data | Absolute stereochemistry (2R, 3R, 5S) confirmed by single-crystal X-ray analysis of its derived necic acid |
| Comparator Or Baseline | Bulgarsenine, Retroisosenine, Oxynemorensine (co-isolated alkaloids) |
| Quantified Difference | Qualitative: X-ray vs. NMR/mass spectrometry inference only |
| Conditions | Single-crystal X-ray diffraction analysis |
Why This Matters
For procurement, this ensures the compound's identity is based on the highest possible level of structural proof, reducing the risk of misidentification in experiments and providing a validated reference for computational modeling or bioassays.
- [1] Donohoe, T. J., et al. Asymmetric synthesis of (+)-nemorensic acid? revision of the stereochemistry of the pyrrolizidine alkaloid nemorensine. Journal of the Chemical Society, Perkin Transactions 1. 2002, 0, 1369. View Source
